![molecular formula C16H11F3N4O2 B5847515 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid](/img/structure/B5847515.png)
4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid is an organic compound that features a trifluoromethyl group, a benzyl group, and a tetrazole ringThe trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of molecules, making it a valuable functional group in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid typically involves the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling reactions: The benzyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of the original compound, such as amines or alcohols.
Substitution: Substituted trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug design due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability or resistance to degradation
Wirkmechanismus
The mechanism of action of 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid is largely dependent on its specific application. In pharmaceuticals, the trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes. The tetrazole ring can mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner to natural substrates .
Vergleich Mit ähnlichen Verbindungen
- 4-{2-[3-(trifluoromethyl)phenyl]-2H-tetrazol-5-yl}benzoic acid
- 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}phenol
- 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzamide
Comparison: 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid is unique due to the presence of both the trifluoromethyl group and the tetrazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced metabolic stability and lipophilicity, making it a valuable candidate for drug development .
Eigenschaften
IUPAC Name |
4-[2-[[3-(trifluoromethyl)phenyl]methyl]tetrazol-5-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)13-3-1-2-10(8-13)9-23-21-14(20-22-23)11-4-6-12(7-5-11)15(24)25/h1-8H,9H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEUVDBITKKOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

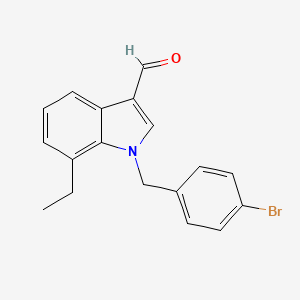
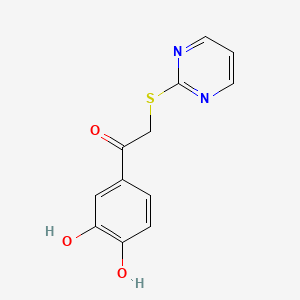

![5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B5847451.png)
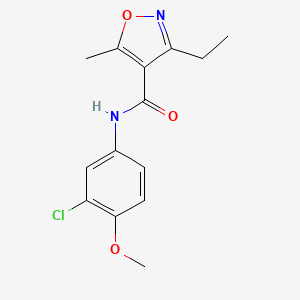
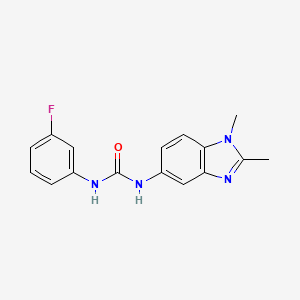
![2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5847460.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]thiophene-2-carbohydrazide](/img/structure/B5847480.png)
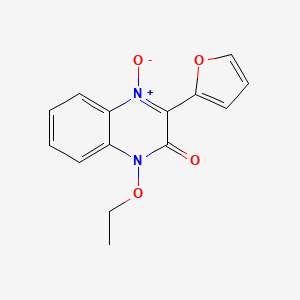
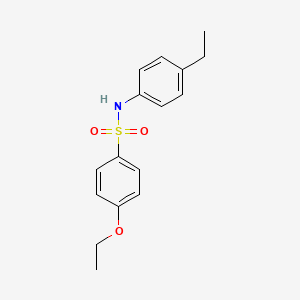
![3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B5847503.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylic acid](/img/structure/B5847520.png)
